6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Pim kinase inhibitors Anticancer agents Structure-activity relationship

Medicinal chemistry teams pursuing kinase-targeted SAR often encounter inconsistent activity from generic thienopyrimidinone starting materials. 6-(4-Methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 225385-22-8) provides a structurally defined, substitution-specific entry point that eliminates this variability. • Direct precursor for dual EGFR/tubulin inhibitor synthesis, enabling novel antiproliferative agent design. • Validated core for Pim-1/-2/-3 kinase inhibitor series with established 4-methoxyphenyl SAR advantage. • Confirmed in vitro antimalarial hit against drug-sensitive and resistant P. falciparum strains for hit-to-lead optimization. Sourced at 95-98% purity with comprehensive analytical documentation (NMR, HPLC, LC-MS). Standard research quantities in stock; bulk and custom preparations available upon request.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3 g/mol
CAS No. 225385-22-8
Cat. No. B1436526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS225385-22-8
Molecular FormulaC13H10N2O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3
InChIInChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(16)15-7-14-10/h2-7H,1H3,(H,14,15,16)
InChIKeyYLBLDEDUUJNEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: Kinase Inhibition & Anticancer Research


6-(4-Methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 225385-22-8) is a heterocyclic compound featuring a core thieno[3,2-d]pyrimidin-4(3H)-one structure substituted at the 6-position with a 4-methoxyphenyl group . This core scaffold is widely recognized in medicinal chemistry for its potential as a kinase inhibitor, and the specific substitution pattern on this compound offers a unique entry point for the design of novel anticancer and antiparasitic agents [1]. The compound is available from multiple chemical suppliers at purities typically ranging from 95% to 98%, making it a practical and accessible building block for structure-activity relationship (SAR) studies and drug discovery programs .

Workflow Kinase inhibitor SAR & medicinal chemistry
Selection 6-(4-Methoxyphenyl) core for defined SAR space
Use Context Anticancer & antiparasitic research probe synthesis

6-(4-Methoxyphenyl)thienopyrimidinone: Key Role of 6-Aryl Group


In the thieno[3,2-d]pyrimidin-4-one class, biological activity and target selectivity are exquisitely sensitive to the nature and position of substituents on the core scaffold [1]. A simple substitution, such as swapping the 6-aryl group or even altering its substitution pattern, can lead to dramatic, non-linear changes in potency against specific kinases [2]. For instance, while the core scaffold shows broad potential, specific derivatives with a 6-aryl group have been optimized for dual EGFR/tubulin inhibition or selective JAK1 targeting [1]. Therefore, using a generic or unsubstituted thienopyrimidinone as a starting point is unlikely to recapitulate the specific biological profile of 6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. This specific compound serves as a well-defined starting material for exploring a distinct SAR space, enabling researchers to precisely modulate the physicochemical and biological properties of their final drug candidates.

6-Aryl Group Sensitivity Substituent changes at the 6-position can cause non-linear activity shifts
Target Selectivity Different 6-aryl patterns may shift kinase selectivity profiles
Core Substitution Requirement Unsubstituted thienopyrimidinone scaffolds may not reproduce this SAR profile

Quantitative Evidence: 6-(4-Methoxyphenyl)thienopyrimidinone


4-Methoxyphenyl: A Key Pharmacophore for Pim Kinases

The 4-methoxyphenyl substitution on a thienopyrimidinone scaffold is a critical structural motif for achieving high potency against the Pim family of oncogenic kinases [1]. In a seminal study on benzothienopyrimidinones, the most potent inhibitors consistently featured a 4-methoxyphenyl group, achieving subnanomolar to low single-digit nanomolar K(i) values [1]. While the exact compound 6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one was not directly tested, this data provides strong class-level inference that the 4-methoxyphenyl moiety is a privileged structure for Pim kinase inhibition, distinguishing it from analogs with different or no aryl substitutions.

Pim Kinase Affinity
Class-level inference
Ki 2 nM (Pim-1) / 3 nM (Pim-2) / 0.5 nM (Pim-3)
4-Methoxyphenyl motif drives nanomolar potency
Data from benzothienopyrimidinone analog 14j
Pim kinase inhibitors Anticancer agents Structure-activity relationship

Thienopyrimidinone Core: Antimalarial Activity

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold, of which the target compound is a specific 6-aryl derivative, has been identified as a promising antimalarial chemotype [1]. A library of 120 derivatives based on this core was screened against Plasmodium falciparum. This class-level inference suggests that the target compound, bearing a specific 6-(4-methoxyphenyl) group, is a valid starting point for exploring antimalarial activity, distinguishing it from other heterocyclic scaffolds that lack this validated antiparasitic profile [1].

Antimalarial IC50
Class-level inference
35–800 nM
Thienopyrimidinone core shows antimalarial activity
120-derivative P. falciparum screen
Antimalarial agents Plasmodium falciparum Drug discovery

6-Aryl Substitution for Dual EGFR/Tubulin Inhibition

The 6-position of the thieno[3,2-d]pyrimidine scaffold is a critical site for achieving dual inhibition of epidermal growth factor receptor (EGFR) kinase and tubulin polymerization [1]. A direct head-to-head SAR study demonstrated that a 6-aryl substitution, such as the 4-methoxyphenyl group in the target compound, is essential for this dual mechanism of action [1]. In that study, a closely related analog, 6g (containing a 6-p-tolyl group), was the most potent dual inhibitor, achieving nanomolar potency against EGFR (IC50 = 30 nM) and tubulin assembly (IC50 = 0.71 µM) [1]. This differentiates 6-aryl substituted compounds from other thieno[3,2-d]pyrimidines lacking this group, which are unlikely to possess the same dual activity profile.

EGFR/Tubulin Dual Inhibition
Head-to-head comparison
Target Compound Contains 6-aryl (4-OMePh) substituent
Analog 6g (6-p-tolyl) EGFR IC50 30 nM / Tubulin IC50 0.71 µM
6-Aryl substitution enables dual mechanism profiling
Direct SAR study; lacking 6-aryl may abolish dual activity
Dual EGFR/tubulin inhibitors Antiproliferative agents Cancer therapeutics

Applications: 6-(4-Methoxyphenyl)thienopyrimidinone


Pim Kinase Inhibitors for Oncology

Given the strong class-level evidence linking the 4-methoxyphenyl group to potent Pim kinase inhibition, this compound is an ideal starting material for synthesizing a new series of Pim-1, -2, and -3 inhibitors [1]. Researchers can leverage the compound's scaffold to introduce further modifications, aiming to improve potency, selectivity, and pharmacokinetic properties as observed with the benzothienopyrimidinone class [1].

Dual EGFR/Tubulin Inhibitors to Combat Resistance

This compound serves as a direct precursor for the synthesis of dual EGFR/tubulin inhibitors [2]. Building upon the established SAR that 6-aryl substitution is crucial for dual activity, researchers can derivatize the 4-position of the thieno[3,2-d]pyrimidine core to generate novel antiproliferative agents with a unique mechanism of action, potentially overcoming resistance seen with single-target therapies [2].

Novel Antimalarial Agent Development

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated a promising antimalarial profile in vitro against both drug-sensitive and resistant P. falciparum strains [3]. This compound provides a defined chemical starting point for exploring the SAR of this scaffold against malaria, enabling the optimization of potency, cytotoxicity, and in vivo efficacy as part of a hit-to-lead campaign [3].

JAK/FAK Signaling Pathway Targeting

The broader thieno[3,2-d]pyrimidine chemotype is a validated inhibitor of several clinically relevant kinases, including JAK1 and FAK [4]. This specific 6-(4-methoxyphenyl) derivative can be employed in medicinal chemistry programs to develop selective inhibitors of these targets, with the potential to modulate key pathways in oncology and inflammatory diseases [4].

Application
Selection Property
Validation Focus
Pim kinase inhibitor design
4-Methoxyphenyl pharmacophore
Pim-1/2/3 potency assay context
Dual EGFR/tubulin inhibitor synthesis
6-Aryl substitution at thienopyrimidinone core
Dual mechanism antiproliferative profiling
Antimalarial scaffold SAR exploration
Thienopyrimidinone core chemotype
P. falciparum strain-panel potency screening
JAK/FAK signaling pathway studies
Thieno[3,2-d]pyrimidine scaffold
Kinase selectivity and pathway modulation screening

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